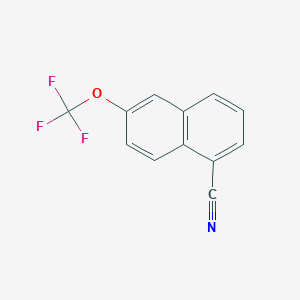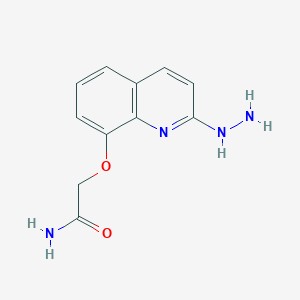
4-Quinolinecarboxylic acid, 2-acetyl-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-acetylquinoline-4-carboxylate: is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological and pharmacological activities. This compound features a quinoline core with a methyl ester group at the 4-position and an acetyl group at the 2-position, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzophenone with ethyl acetoacetate in the presence of a base, followed by cyclization to form the quinoline ring.
Doebner-Miller Reaction: This classical method involves the reaction of aniline with acrolein in the presence of a strong acid to form 2-methylquinoline, which can then be further functionalized to obtain methyl 2-acetylquinoline-4-carboxylate.
Industrial Production Methods: Industrial production often employs catalytic processes to enhance yield and selectivity. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling, are commonly used to introduce various functional groups onto the quinoline core .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Methyl 2-acetylquinoline-4-carboxylate can undergo oxidation reactions to form quinoline N-oxides.
Reduction: The compound can be reduced to form various hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products:
- Quinoline N-oxides from oxidation.
- Hydrogenated quinoline derivatives from reduction.
- Various substituted quinolines from substitution reactions .
Applications De Recherche Scientifique
Chemistry: Methyl 2-acetylquinoline-4-carboxylate is used as an intermediate in the synthesis of more complex quinoline derivatives, which are valuable in medicinal chemistry .
Biology and Medicine: Quinoline derivatives, including methyl 2-acetylquinoline-4-carboxylate, have shown potential as antimalarial, antibacterial, and anticancer agents. They are also studied for their anti-inflammatory and analgesic properties .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, agrochemicals, and other fine chemicals .
Mécanisme D'action
The mechanism of action of methyl 2-acetylquinoline-4-carboxylate involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with cellular receptors to exert anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
2-Methylquinoline-4-carboxylic acid: Lacks the acetyl group but shares the quinoline core.
2-Acetylquinoline: Lacks the carboxylate group but has the acetyl group at the 2-position.
Quinoline-4-carboxylic acid: Lacks both the methyl and acetyl groups but retains the carboxylate group at the 4-position.
Uniqueness: Methyl 2-acetylquinoline-4-carboxylate is unique due to the presence of both the acetyl and carboxylate groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable intermediate for the synthesis of diverse quinoline derivatives with potential therapeutic applications .
Propriétés
Numéro CAS |
66325-98-2 |
|---|---|
Formule moléculaire |
C13H11NO3 |
Poids moléculaire |
229.23 g/mol |
Nom IUPAC |
methyl 2-acetylquinoline-4-carboxylate |
InChI |
InChI=1S/C13H11NO3/c1-8(15)12-7-10(13(16)17-2)9-5-3-4-6-11(9)14-12/h3-7H,1-2H3 |
Clé InChI |
KVRSKGPQHMTBEA-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=NC2=CC=CC=C2C(=C1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[Dimethyl(phenyl)silyl]-N,N-diethylethan-1-amine](/img/structure/B11875386.png)
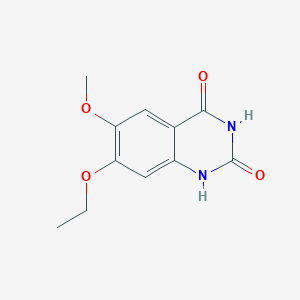

![Ethyl 4-hydroxy-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B11875418.png)

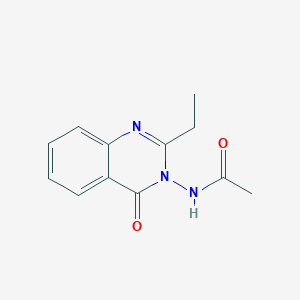

![1,7-Diazaspiro[4.4]nonane, 7-(5-methoxy-3-pyridinyl)-](/img/structure/B11875440.png)
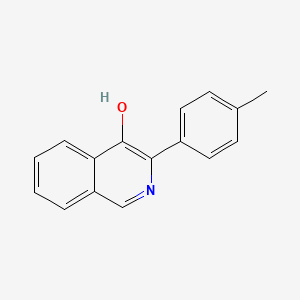
![1-(1-Isopropyl-1H-imidazo[4,5-c]pyridin-2-yl)-2-methylpropan-1-amine](/img/structure/B11875449.png)
